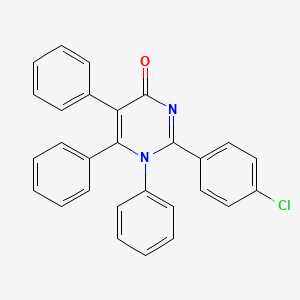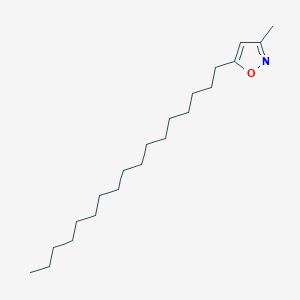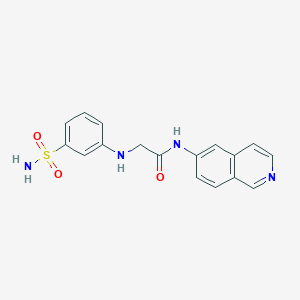
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety linked to a glycinamide group, with a sulfamoylphenyl substituent. Its molecular structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through cyclization reactions involving appropriate precursors.
Attachment of Glycinamide Group: The glycinamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is attached through sulfonation reactions, using reagents such as sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparación Con Compuestos Similares
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide can be compared with similar compounds like:
N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide: This compound has a methylsulfanyl group instead of a sulfamoyl group, leading to different chemical properties and reactivity.
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide: This compound features an acetamide group, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific substituents and their impact on its chemical and biological properties.
Propiedades
Número CAS |
920513-57-1 |
|---|---|
Fórmula molecular |
C17H16N4O3S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-isoquinolin-6-yl-2-(3-sulfamoylanilino)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c18-25(23,24)16-3-1-2-14(9-16)20-11-17(22)21-15-5-4-13-10-19-7-6-12(13)8-15/h1-10,20H,11H2,(H,21,22)(H2,18,23,24) |
Clave InChI |
XFVNBZQYCBRDIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)

![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
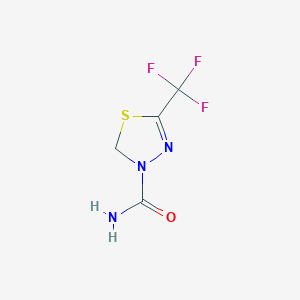
![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)

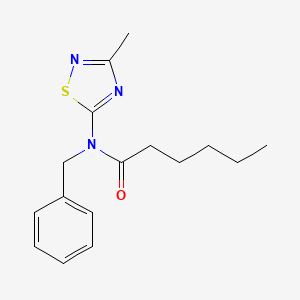
![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)


